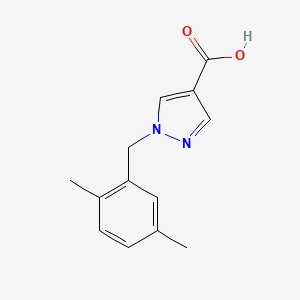

1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-3-4-10(2)11(5-9)7-15-8-12(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWWFRIOXHYBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Dimethylbenzyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₃N₂O₂

- Molecular Weight : 205.24 g/mol

- CAS Number : 959578-21-3

- Structure : The compound features a pyrazole ring substituted with a 2,5-dimethylbenzyl group and a carboxylic acid functional group.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been reported to possess significant antiproliferative effects against various cancer cell lines. Studies indicate that compounds with the pyrazole scaffold can inhibit the growth of cancer cells, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

- Antibacterial Properties : Some pyrazole derivatives demonstrate antibacterial activity, suggesting potential applications in treating bacterial infections .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Certain pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as topoisomerase II and various kinases (e.g., EGFR, VEGFR) which are critical in cell signaling pathways related to tumor growth .

- Induction of Apoptosis : Research suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of several pyrazole derivatives on MDA-MB-231 and HepG2 cell lines using the MTT assay. The results indicated that compounds containing the 1-(2,5-dimethylbenzyl)-1H-pyrazole scaffold exhibited IC50 values significantly lower than standard anticancer drugs like curcumin and paclitaxel. Notably, some derivatives showed stronger cytotoxicity than paclitaxel against both cell lines (Table 1).

| Compound ID | Cell Line | IC50 (μM) | Comparison to Curcumin | Comparison to Paclitaxel |

|---|---|---|---|---|

| 7a | MDA-MB-231 | 10 | Stronger | Stronger |

| 8b | HepG2 | 15 | Comparable | Weaker |

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of several pyrazole derivatives were assessed in vitro using LPS-stimulated macrophages. The results demonstrated that certain compounds significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid with its analogs:

Key Observations:

- Electronic Effects: Chloro and methoxy substituents alter electron density on the benzyl ring, influencing reactivity in substitution or coupling reactions .

- Steric Effects: The 2,5-dimethyl substitution creates steric hindrance, which may reduce binding affinity in certain biological targets compared to less bulky analogs .

Preparation Methods

General Synthetic Strategy

The preparation of 1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves:

- Formation of a pyrazole ring through cyclization reactions.

- Introduction of the 2,5-dimethylbenzyl substituent at the N-1 position.

- Installation or transformation of the carboxylic acid moiety at the 4-position of the pyrazole ring.

This synthetic pathway generally comprises multi-step reactions including condensation, cyclization, substitution, and hydrolysis.

Key Preparation Routes

Cyclization of Hydrazine Derivatives with α,β-Unsaturated Esters

One efficient method involves the condensation of methylhydrazine or substituted hydrazines with α,β-unsaturated esters bearing the 2,5-dimethylbenzyl group, followed by cyclization to form the pyrazole ring and subsequent hydrolysis to yield the carboxylic acid.

Step 1: Substitution/Hydrolysis Reaction

The α,β-unsaturated ester (bearing the 2,5-dimethylbenzyl substituent) is reacted with an acyl halide under low temperature in an organic solvent with an acid-binding agent. This is followed by alkaline hydrolysis to produce an α-acyl intermediate carboxylic acid.Step 2: Condensation/Cyclization Reaction

The α-acyl intermediate is condensed with methylhydrazine aqueous solution in the presence of a catalyst such as sodium iodide or potassium iodide at low temperature. The reaction mixture is then heated under reduced pressure to promote cyclization, followed by acidification to precipitate the crude pyrazole carboxylic acid.Purification

The crude product is purified by recrystallization from an aqueous alcohol solution (methanol, ethanol, or isopropanol) with a typical solvent ratio of 35–65% alcohol to water. This step enhances purity (>99%) and yield (typically 75–80%).

This approach is supported by analogous methods described for related pyrazole carboxylic acids such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which share similar reaction conditions and purification strategies.

Detailed Reaction Conditions and Yields

| Step | Conditions | Reagents/Catalysts | Temperature | Yield (%) | Purity (HPLC) (%) | Notes |

|---|---|---|---|---|---|---|

| Substitution/Hydrolysis | Dropwise addition of acyl halide to α,β-unsaturated ester in organic solvent with acid-binding agent; alkaline hydrolysis | 2,5-dimethylbenzyl α,β-unsaturated ester, acyl halide, base | Low temperature (0 to -30°C) | Not specified | Intermediate purity | Formation of α-acyl intermediate |

| Condensation/Cyclization | Addition of methylhydrazine aqueous solution with catalyst (NaI or KI); low-temperature condensation; heating under reduced pressure; acidification | Methylhydrazine, NaI or KI catalyst | -30 to 20°C (condensation), then heating 40-85°C (cyclization) | 75–80% | >99% | Recrystallization from 35-65% aqueous alcohol |

| Purification (Recrystallization) | Reflux in aqueous methanol/ethanol/isopropanol, cooling, filtration | Alcohol/water mixture | Reflux (1-2 h), cooling to 0-15°C | — | 99.3–99.7% | Removes isomers and impurities |

Notes on Isomer and Impurity Control

- The preparation aims to minimize isomer formation, particularly positional isomers of pyrazole carboxylic acid derivatives, which can complicate purification.

- The use of sodium or potassium iodide as catalysts helps reduce isomer ratios, achieving >95% selectivity for the desired isomer.

- Recrystallization solvent choice and conditions significantly affect purity and yield; aqueous ethanol or methanol mixtures are preferred.

- The process benefits from controlled low temperatures during addition and condensation to suppress side reactions.

Alternative Synthetic Approaches

Other literature reports the synthesis of pyrazole carboxylic acids via:

- Oxidation of pyrazole-4-carbaldehyde derivatives using oxidants like potassium permanganate, followed by functional group transformations to install substituents.

- Chlorination of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with sulfuryl chloride to introduce halogen substituents, followed by hydrolysis to carboxylic acids.

While these methods are valuable for related pyrazole derivatives, the direct cyclization-condensation approach with substituted α,β-unsaturated esters remains the most practical and efficient for this compound.

Summary Table of Preparation Method

| Preparation Step | Description | Key Parameters | Outcome |

|---|---|---|---|

| Substitution/Hydrolysis | Acyl halide addition to α,β-unsaturated ester, then hydrolysis | Low temp, organic solvent, base | α-acyl intermediate |

| Condensation/Cyclization | Methylhydrazine condensation with catalyst, cyclization | NaI or KI catalyst, low temp to heating | Crude pyrazole carboxylic acid |

| Recrystallization | Purification from aqueous alcohol mixtures | 35-65% alcohol, reflux and cooling | Pure product (>99% purity) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines. For example, similar pyrazole-4-carboxylic acids are synthesized via cyclocondensation followed by hydrolysis under basic conditions (e.g., NaOH/ethanol) . Optimization includes controlling temperature (70–80°C for cyclization), solvent selection (DMF or ethanol), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the carboxylic acid form.

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : H and C NMR identify substituents on the pyrazole ring and benzyl group. For example, the methyl groups on the benzyl substituent appear as singlets at δ 2.3–2.5 ppm, while the pyrazole protons resonate between δ 6.5–8.0 ppm .

- IR : A strong absorption band near 1680–1700 cm confirms the carboxylic acid (-COOH) group.

- X-ray crystallography : Resolves bond lengths and angles, confirming the planar pyrazole ring and spatial arrangement of substituents .

Q. What are the key solubility and stability considerations for handling this compound in biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Stability testing under varying pH (4–9) and temperatures (4°C to 37°C) is recommended. For biological studies, prepare stock solutions in DMSO (≤1% v/v in final assays to avoid cytotoxicity) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict electronic properties and reactivity?

- Methodological Answer :

- Computational Setup : Use B3LYP/6-31G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). For example, HOMO localization on the pyrazole ring and carboxylic acid group indicates nucleophilic attack sites .

- Reactivity Predictions : Electrostatic potential maps identify electrophilic/nucleophilic regions. Correlate theoretical results with experimental reactivity (e.g., carboxylate group participation in hydrogen bonding) .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer :

- Case Study : If experimental NMR chemical shifts deviate from DFT-predicted values, re-examine solvent effects (PCM models) or conformational flexibility (e.g., rotamers of the benzyl group). Adjust computational parameters (e.g., hybrid functionals like CAM-B3LYP) to improve accuracy .

- Validation : Compare with crystallographic data (bond lengths, dihedral angles) to identify systematic errors in theoretical models .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Structural Insights : X-ray data reveal intermolecular interactions (e.g., hydrogen bonds between -COOH and water molecules) critical for solubility and target binding. Modify substituents to strengthen these interactions .

- Derivative Design : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring to modulate electronic density and improve binding affinity to enzymatic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.